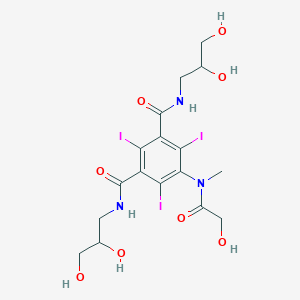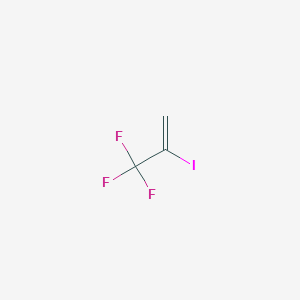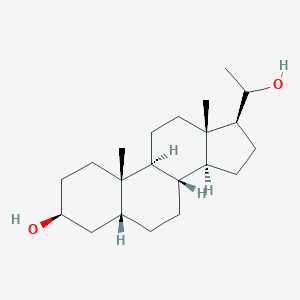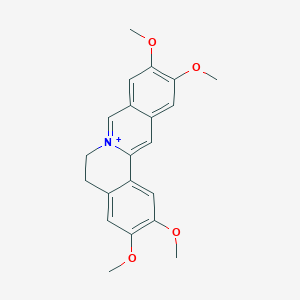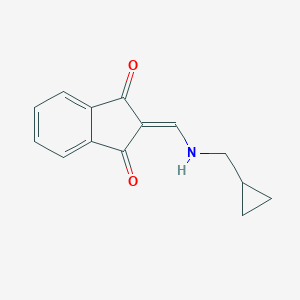
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-, also known as CAY10650, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer growth, neurodegeneration, and inflammation. 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has also been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to have various biochemical and physiological effects. In cancer cells, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of genes involved in cancer growth. In neurons, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to protect against oxidative stress and inflammation, which are common causes of neurodegenerative diseases. In inflammatory cells, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has several advantages for lab experiments, including its high purity and yield, its potential applications in various fields, and its ability to inhibit cancer growth, protect neurons, and reduce inflammation. However, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- also has some limitations, including its limited solubility in water, its potential toxicity at high concentrations, and its unknown long-term effects.
Future Directions
There are several future directions for the research on 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-. One direction is to further investigate its mechanism of action and its potential applications in various fields, including cancer research, neuroprotection, and inflammation. Another direction is to develop more efficient synthesis methods and to optimize the conditions for the synthesis of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-. Additionally, future studies should focus on the safety and toxicity of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-, as well as its long-term effects. Overall, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has the potential to be a valuable tool in scientific research and to contribute to the development of new therapies for various diseases.
Synthesis Methods
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminocyclopropylmethanol with 1H-indene-1,3(2H)-dione in the presence of a catalyst to produce the desired compound. The synthesis method has been optimized to yield high purity and high yield of 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)-.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroprotection, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been found to protect neurons from oxidative stress and inflammation, which are common causes of neurodegenerative diseases. In inflammation, 1H-Indene-1,3(2H)-dione, 2-(((cyclopropylmethyl)amino)methylene)- has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
properties
CAS RN |
104582-17-4 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-(cyclopropylmethyliminomethyl)-3-hydroxyinden-1-one |
InChI |
InChI=1S/C14H13NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)8-15-7-9-5-6-9/h1-4,8-9,16H,5-7H2 |
InChI Key |
USRCVHFVXYMVHD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
SMILES |
C1CC1CN=CC2=C(C3=CC=CC=C3C2=O)O |
Canonical SMILES |
C1CC1CNC=C2C(=O)C3=CC=CC=C3C2=O |
synonyms |
2-[(cyclopropylmethylamino)methylidene]indene-1,3-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





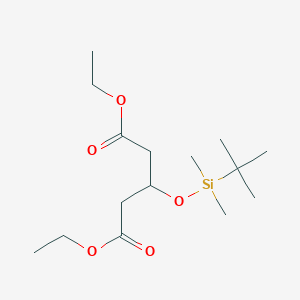
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)
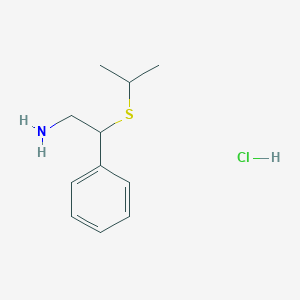
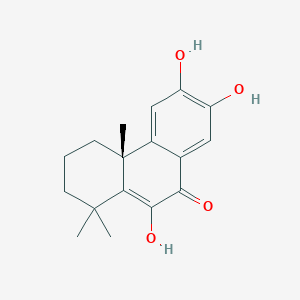
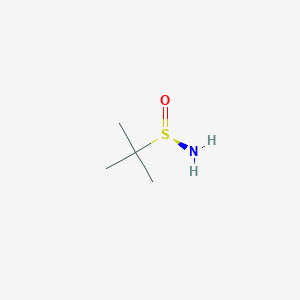
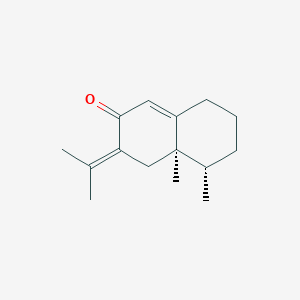
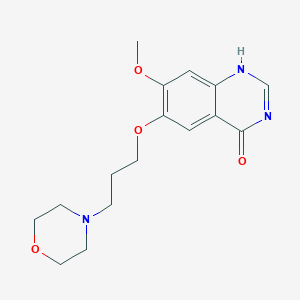
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
